![molecular formula C23H18N2O3S B2734417 2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324759-18-4](/img/structure/B2734417.png)
2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Description
2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as MPTB, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MPTB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for future drug development.
Scientific Research Applications
- Application : Researchers have explored the antiproliferative effects of this compound against cancer cell lines. It may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis .
- Application : 2-methoxy-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide can serve as a precursor for Schiff base ligands. These ligands play a crucial role in metal complexation and catalysis .
- Application : The compound has been investigated as an LPA1R antagonist. By inhibiting LPA-induced proliferation and contraction of normal human lung fibroblasts, it may have therapeutic implications for lung-related disorders .
- Application : Researchers have explored the synthesis of TYK6 inhibitors using this compound. Modulating TYK6 activity could impact immune-related diseases and inflammation .
- Application : Investigations into the anti-inflammatory potential of 2-methoxy-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide may reveal its role in mitigating inflammatory responses .
- Application : Some studies have explored the neuroprotective properties of thiazole derivatives. This compound might offer neuroprotection by modulating specific pathways or protecting neurons from oxidative stress .
Anticancer Research
Schiff Base Ligand Synthesis
LPA1R Antagonists
Tyrosine Kinase 6 (TYK6) Inhibitors
Anti-Inflammatory Properties
Neuroprotective Studies
properties
IUPAC Name |
2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-27-21-10-6-5-9-19(21)22(26)25-23-24-20(15-29-23)16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFCPSHGJNTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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